But-2-enedioic acid--(1E)-N,N,N'-trimethylethanimidamide (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) is a chemical compound that is part of the broader class of butenedioic acid derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) typically involves the reaction of but-2-enedioic acid with N,N,N’-trimethylethanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or ethyl acetate, with the mixture being stirred and heated to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity. The product is then subjected to various purification processes, including filtration, crystallization, and drying, to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- But-2-enedioic acid–2-methyl-1H-imidazole (1/1)
- But-2-enedioic acid–morpholine (1/1)
- But-2-enedioic acid–2-[(1-octyl-1H-indol-3-yl)sulfanyl]ethan-1-amine (1/1)
Uniqueness
But-2-enedioic acid–(1E)-N,N,N’-trimethylethanimidamide (1/1) stands out due to its unique structural features and reactivity. Unlike its similar counterparts, this compound exhibits distinct chemical behavior and properties, making it particularly valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
188635-59-8 |
---|---|
Molekularformel |
C9H16N2O4 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
but-2-enedioic acid;N,N,N'-trimethylethanimidamide |
InChI |
InChI=1S/C5H12N2.C4H4O4/c1-5(6-2)7(3)4;5-3(6)1-2-4(7)8/h1-4H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
JWBDFGNCIOBQCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC)N(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.